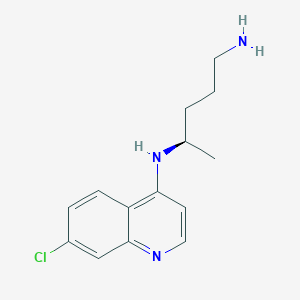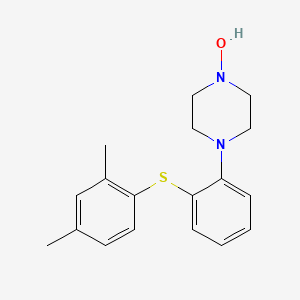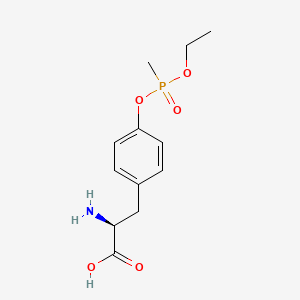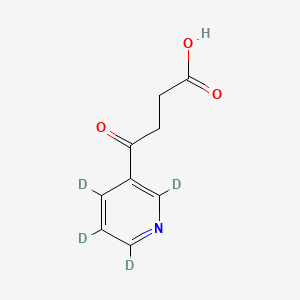
(R)-N-Nitroso Anatabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Nitroso Anatabine is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco and eggplant. Anatabine has been studied for its potential therapeutic effects, particularly in the context of inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Nitroso Anatabine involves the nitrosation of anatabine. A general procedure for the enantioselective synthesis of anatabine includes the formation of a chiral ketimine, followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure .
Industrial Production Methods
the synthesis of anatabine and its derivatives typically involves standard organic synthesis techniques, including the use of chiral catalysts and controlled reaction conditions to ensure high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
®-N-Nitroso Anatabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom of the nitroso group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-N-Nitroso Anatabine can lead to the formation of nitroso oxides, while reduction can yield the corresponding amine .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.
Mecanismo De Acción
The mechanism of action of ®-N-Nitroso Anatabine involves the modulation of inflammatory pathways. It has been shown to inhibit the activity of transcription factors such as NF-κB and STAT3, which play key roles in the inflammatory response . Additionally, anatabine activates the NRF2 pathway, leading to the expression of antioxidant genes and the reduction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: Like anatabine, nicotine is an alkaloid found in tobacco. Both compounds interact with nicotinic acetylcholine receptors, but nicotine is more potent.
Nornicotine: Another tobacco alkaloid, nornicotine, shares structural similarities with anatabine but has different pharmacological properties.
Anabasine: This alkaloid is also found in tobacco and has similar biological activities to anatabine.
Uniqueness
®-N-Nitroso Anatabine is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group allows for specific interactions with biological targets, making ®-N-Nitroso Anatabine a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
Clave InChI |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES isomérico |
C1C=CCN([C@H]1C2=CN=CC=C2)N=O |
SMILES canónico |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)





![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)


